4-(4-Cyanophenoxy)butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexene ring and a prop-2-en-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. The process may include:
Cyclohexene and Ethylamine Reaction: Cyclohexene is reacted with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) to form the intermediate product.
Allylation: The intermediate product is then subjected to allylation using allyl chloride in the presence of a base like sodium hydroxide (NaOH) to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Bases: NaOH, KOH
Catalysts: Pd/C, Pt/C
Major Products Formed:
Oxidation Products: Ketones, Carboxylic acids
Reduction Products: Amines, Alcohols
Substitution Products: Halogenated compounds, Alkylated compounds
Wissenschaftliche Forschungsanwendungen
N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine
- N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-ol
- N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-thiol
Uniqueness: N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine is unique due to its specific combination of a cyclohexene ring and a prop-2-en-1-amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
914924-72-4 |
---|---|
Molekularformel |
C11H10ClNO2 |
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
4-(4-cyanophenoxy)butanoyl chloride |
InChI |
InChI=1S/C11H10ClNO2/c12-11(14)2-1-7-15-10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2 |
InChI-Schlüssel |
CXPDURPWPRVCPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.